molecular formula C20H18N4S B6012526 4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B6012526
M. Wt: 346.5 g/mol
InChI Key: INTCSNUGHYSZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMQTT and has a unique structure that makes it a promising candidate for various biological and medicinal applications.

Mechanism of Action

The mechanism of action of EMQTT is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. EMQTT has also been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
EMQTT has been shown to have significant biochemical and physiological effects in various studies. It has been found to induce cell death in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. EMQTT has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, EMQTT has been found to have antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

EMQTT has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, such as its low solubility in water and the need for optimization of reaction conditions to improve yield.

Future Directions

There are several future directions for the research on EMQTT, including the development of more efficient synthesis methods, the investigation of its potential use as a fluorescent sensor for metal ions, and the exploration of its applications in materials science. Further studies are also needed to elucidate the mechanism of action of EMQTT and to investigate its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, EMQTT is a unique chemical compound that has shown promising results in various scientific research applications. Its ease of synthesis, stability, and versatility make it a promising candidate for further investigation in various fields. Further studies are needed to fully understand the mechanism of action of EMQTT and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of EMQTT involves the reaction of 2-(2-methylphenyl)-4-quinolinecarboxaldehyde and 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or dimethylformamide and requires heating at a specific temperature and pressure. The yield of EMQTT can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

EMQTT has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has shown promising results as an anticancer agent, antimicrobial agent, and antioxidant. EMQTT has also been investigated for its potential use in the development of fluorescent sensors for detecting metal ions and as a building block for the synthesis of novel materials.

properties

IUPAC Name

4-ethyl-3-[2-(2-methylphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-3-24-19(22-23-20(24)25)16-12-18(14-9-5-4-8-13(14)2)21-17-11-7-6-10-15(16)17/h4-12H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTCSNUGHYSZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-[2-(2-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol

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